

H-VAL-ASP-OH molecular weight and formula

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Compound of Interest

Compound Name: *H-VAL-ASP-OH*

Cat. No.: *B3114915*

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In-Depth Technical Guide on H-Val-Asp-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Val-Asp-OH, also known as L-Valyl-L-Aspartic acid, is a dipeptide composed of the amino acids L-valine and L-aspartic acid. As a product of protein metabolism, it is found within biological systems. While extensive research has been conducted on its constituent amino acids and larger peptide structures, the specific biological roles and applications of **H-Val-Asp-OH** as a distinct molecular entity are an emerging area of study. This guide provides a comprehensive overview of its chemical properties, potential applications in research and drug development, and general methodologies for its synthesis and analysis.

Core Molecular Data

The fundamental chemical and physical properties of **H-Val-Asp-OH** are summarized below. These data are critical for experimental design, including solvent selection, concentration calculations, and analytical method development.

Property	Value	Citations
Molecular Formula	C ₉ H ₁₆ N ₂ O ₅	[1] [2] [3]
Molecular Weight	232.23 g/mol	[1] [2]
CAS Number	20556-16-5	
Canonical SMILES	<chem>CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N</chem>	
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid	
Synonyms	L-Valyl-L-Aspartic Acid, Valylaspartic acid, VD dipeptide	
Physical State	Solid	
Water Solubility	Predicted to be high	
Isoelectric Point (pI)	Predicted to be acidic	

Synthesis and Characterization

The synthesis of **H-Val-Asp-OH** is typically achieved through standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the synthesis of **H-Val-Asp-OH**.

Materials:

- Fmoc-Asp(OtBu)-Wang resin
- Fmoc-Val-OH

- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- 20% Piperidine in Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain and repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF and then DCM.
- Amino Acid Coupling:
 - Dissolve Fmoc-Val-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 2 hours.
 - Wash the resin with DMF and DCM.
- Final Fmoc Deprotection: Repeat step 2.

- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the crude peptide under vacuum.
- Purification and Characterization:
 - Purify the crude **H-Val-Asp-OH** using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.

Synthesis Workflow Diagram



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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for **H-Val-Asp-OH**.

Potential Biological Roles and Signaling

While the specific signaling pathways directly modulated by **H-Val-Asp-OH** are not well-defined, dipeptides, in general, are recognized for their potential physiological and cell-signaling activities. They can act as signaling molecules, often interacting with G protein-coupled receptors (GPCRs) to initiate intracellular cascades.

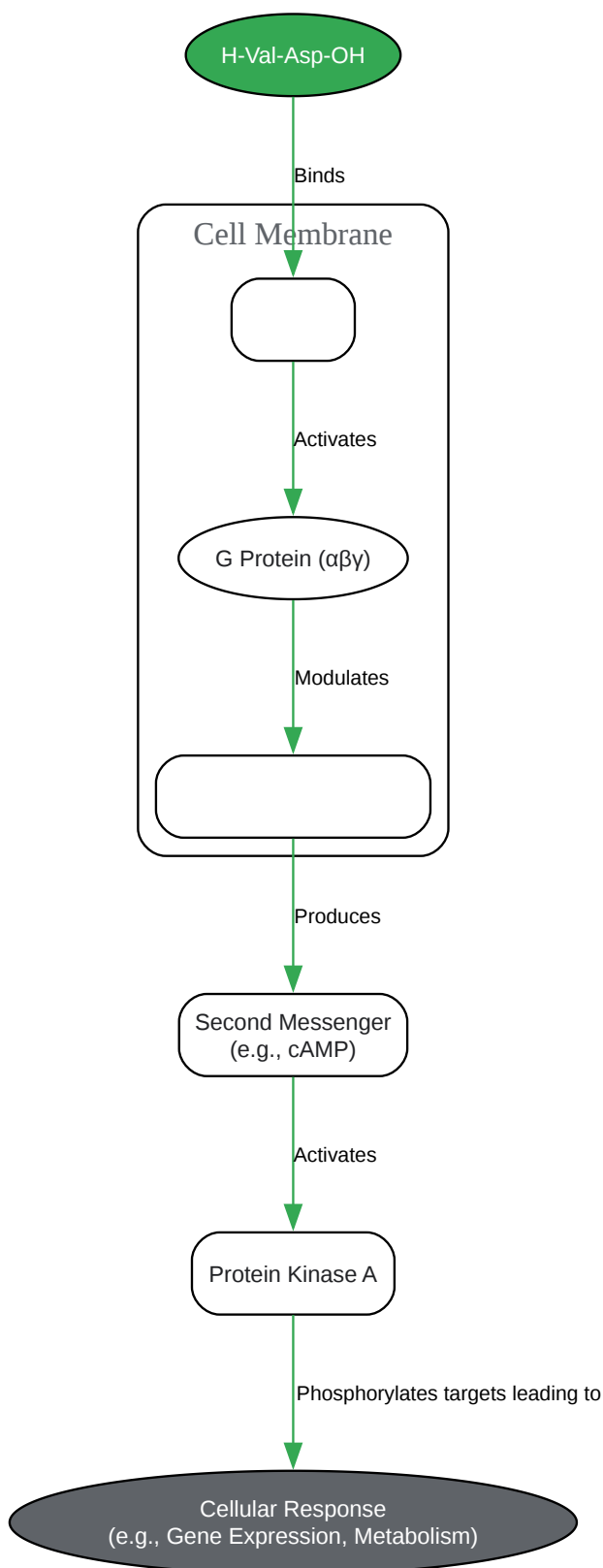
The constituent amino acids of **H-Val-Asp-OH** have well-established roles:

- L-Aspartic acid is an excitatory neurotransmitter and a key metabolite in the urea cycle and gluconeogenesis.
- L-Valine is a branched-chain amino acid (BCAA) essential for muscle metabolism and growth.

Given these roles, **H-Val-Asp-OH** could potentially influence neuronal signaling or metabolic processes. Further research is required to elucidate its specific targets and mechanisms of action.

General Dipeptide Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could be initiated by a dipeptide binding to a GPCR.



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Caption: Generalized G protein-coupled receptor signaling pathway for a dipeptide.

Applications in Research and Drug Development

The utility of **H-Val-Asp-OH** in drug development is an area of active exploration. Its properties suggest several potential applications:

- **Drug Discovery and Design:** As a small, peptidic molecule, **H-Val-Asp-OH** can serve as a fragment in fragment-based drug discovery (FBDD) to identify novel inhibitors for enzymes such as proteases and kinases. The valine residue provides a hydrophobic character, while the aspartic acid offers a negatively charged group for electrostatic interactions.
- **Biomarker Discovery:** As a product of protein catabolism, circulating levels of **H-Val-Asp-OH** could potentially serve as a biomarker for diseases characterized by altered protein metabolism.
- **Drug Delivery:** The dipeptide structure can be incorporated into larger drug molecules or delivery systems to enhance solubility, stability, or cellular uptake.

Future Directions

The study of **H-Val-Asp-OH** is still in its early stages. Future research should focus on:

- **Target Identification:** Identifying the specific cellular receptors and enzymes that interact with **H-Val-Asp-OH**.
- **Mechanism of Action:** Elucidating the downstream signaling pathways and cellular responses modulated by this dipeptide.
- **Therapeutic Potential:** Investigating the efficacy of **H-Val-Asp-OH** and its derivatives in preclinical models of disease.

By building upon the foundational knowledge of its constituent amino acids and the general principles of dipeptide biology, the research community can unlock the full potential of **H-Val-Asp-OH** in science and medicine.

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